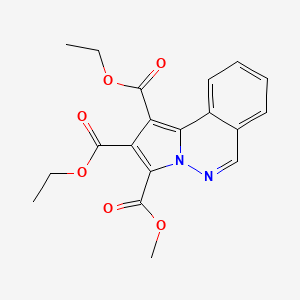
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C19H18N2O6 and a molecular weight of 370.365 g/mol . This compound is part of the pyrrolo(2,1-A)phthalazine family, known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of pyrrole derivatives with phthalazine precursors under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl 1,2-dimethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- Triethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 1,2-Diisopropyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
Uniqueness
1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
853318-92-0 |
|---|---|
Fórmula molecular |
C19H18N2O6 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-O,2-O-diethyl 3-O-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-4-26-17(22)13-14(18(23)27-5-2)16(19(24)25-3)21-15(13)12-9-7-6-8-11(12)10-20-21/h6-10H,4-5H2,1-3H3 |
Clave InChI |
LSVZCELGNKTEGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)



![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)

![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)

![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
